2-(2H-1,3-BENZODIOXOL-5-YL)-N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE
Description
The compound 2-(2H-1,3-Benzodioxol-5-yl)-N-(6-Bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]acetamide Hydrochloride is a structurally complex molecule featuring a benzodioxole moiety, a brominated benzothiazole group, and a diethylaminoethyl side chain. Its molecular formula is C₁₉H₂₁BrN₃O₃S·HCl, with a calculated molecular weight of ~521.89 g/mol (including the hydrochloride counterion). The diethylaminoethyl substituent likely enhances solubility and bioavailability via protonation under physiological conditions.
For example, N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide (C₉H₈ClNO₃, MW 213.62 g/mol) shares the benzodioxole-acetamide backbone but lacks the bromobenzothiazole and diethylaminoethyl groups. Similarly, N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide (MW 368.79 g/mol) incorporates a thiazolidinone ring, diverging from the target’s benzothiazole motif.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O3S.ClH/c1-3-25(4-2)9-10-26(22-24-17-7-6-16(23)13-20(17)30-22)21(27)12-15-5-8-18-19(11-15)29-14-28-18;/h5-8,11,13H,3-4,9-10,12,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIERLEJTXPWHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)CC3=CC4=C(C=C3)OCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride involves multiple steps:
Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Amidation: The final step involves the coupling of the benzodioxole and benzothiazole moieties with the diethylaminoethyl acetamide group under specific conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the bromine atom, converting it to a hydrogen atom.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: De-brominated derivatives.
Substitution: Substituted derivatives at the bromine position.
Scientific Research Applications
2-(2H-1,3-Benzodioxol-5-yl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride has several applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The benzodioxole and benzothiazole moieties can interact with enzymes and receptors, modulating their activity. The diethylaminoethyl group enhances the compound’s solubility and bioavailability, facilitating its action at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between the target compound and its analogs:
Functional Group Analysis
- Benzodioxole vs. The target’s 6-bromo-1,3-benzothiazole moiety introduces a heavy atom, which could improve binding specificity in enzyme inhibition (e.g., bromine’s role in halogen bonding). In contrast, the thiazolidinone ring in the third compound is associated with antidiabetic activity but lacks the bromine’s steric and electronic effects.
- Diethylaminoethyl Side Chain: Unique to the target compound, this group increases hydrophilicity and may facilitate interactions with charged residues in biological targets. Its absence in the analogs limits their pharmacokinetic profiles.
Notes on Limitations and Further Research
Data Gaps: No experimental data (e.g., NMR, HPLC purity) are available for the target compound in the provided evidence. Structural comparisons rely on inferred properties from analogs.
Synthetic Challenges : The bromobenzothiazole and tertiary amine groups likely require multi-step synthesis, including bromination and reductive amination.
Biological Testing : Prioritize assays for kinase inhibition, cytotoxicity, and solubility profiling to validate hypothesized applications.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.21 g/mol. The structure features a benzodioxole moiety and a brominated benzothiazole ring, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H18BrN3O3 |
| Molecular Weight | 398.21 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown selective cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The mechanism often involves the induction of apoptosis through mitochondrial pathways and the modulation of cell signaling pathways.
Antimicrobial Activity
The compound's potential antimicrobial activity has been explored against several bacterial strains. Research indicates that benzothiazole derivatives can exhibit selective antibacterial effects primarily against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis while showing limited activity against Gram-negative strains . The minimal inhibitory concentrations (MIC) for these compounds suggest a promising avenue for developing new antimicrobial agents.
The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. It is hypothesized to inhibit certain enzymes or receptors involved in critical cellular processes, thereby disrupting normal cell function and promoting cell death in cancerous cells . Additionally, the presence of the diethylamino group may enhance its lipophilicity, facilitating better cellular uptake.
Study on Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the core structure of benzothiazole and evaluated their anticancer activities. Among them, one derivative demonstrated an IC50 value of 5 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics .
Antimicrobial Screening
A comprehensive screening of various derivatives showed that compounds similar to our target compound exhibited varying degrees of antibacterial activity. For example, one study reported MIC values ranging from 10 to 50 µg/mL against Bacillus subtilis, suggesting moderate antibacterial potential .
Q & A
Basic: What synthetic strategies are recommended for optimizing reaction conditions when balancing yield and purity in the synthesis of this compound?
Methodological Answer:
Optimization requires a systematic approach using statistical Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical parameters, while response surface methodology (RSM) refines optimal conditions. Conflicting yield-purity data can be resolved by prioritizing orthogonal purification techniques (e.g., gradient HPLC) post-synthesis . Computational pre-screening of reaction pathways (e.g., quantum chemical calculations) can reduce experimental iterations by predicting feasible conditions .
Advanced: How can computational reaction path search methods accelerate the development of novel derivatives with enhanced bioactivity?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) can model transition states and intermediates to predict reactivity and regioselectivity. Coupled with machine learning (ML) -based SAR analysis, researchers can prioritize derivatives with favorable electronic or steric properties. For instance, docking studies against target proteins (e.g., kinases) can guide functional group modifications. High-throughput virtual screening of substituents on the benzothiazole or benzodioxole moieties may reveal analogs with improved binding affinities .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound, particularly stereochemical features?
Methodological Answer:
- NMR Spectroscopy : H and C NMR can confirm connectivity and detect diastereotopic protons in the diethylaminoethyl group.
- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects.
- HPLC-MS : Validates purity and detects hydrolysis byproducts (e.g., free acetamide).
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch in acetamide) .
Advanced: What methodologies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Strategies include:
- Metabolite Identification : Use LC-HRMS to track degradation products.
- Prodrug Design : Modify the diethylaminoethyl group to enhance bioavailability.
- Tissue-specific delivery : Nanoparticle encapsulation to improve target engagement.
- Mechanistic Profiling : Compare transcriptomic responses in cell lines vs. animal models to identify off-target effects .
Basic: How should researchers design experiments to assess the compound’s stability under varying pH and oxidative conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at controlled temperatures.
- Kinetic Analysis : Monitor degradation via HPLC at intervals to calculate half-life () and identify degradation pathways.
- Solid-State Stability : Use thermogravimetric analysis (TGA) to assess hygroscopicity and thermal decomposition .
Advanced: How can AI-driven process simulation tools (e.g., COMSOL Multiphysics) improve scalability of the synthesis?
Methodological Answer:
AI-integrated simulations can model heat/mass transfer in reactors to optimize:
- Mixing Efficiency : Predict laminar vs. turbulent flow effects on reaction homogeneity.
- Temperature Gradients : Avoid local hotspots during exothermic steps (e.g., amide coupling).
- Solvent Recovery : Simulate distillation or membrane separation for greener workflows.
Real-time sensor data from pilot-scale reactors can refine models for industrial translation .
Basic: What are the critical steps for ensuring reproducibility in multi-step syntheses involving sensitive intermediates?
Methodological Answer:
- Intermediate Characterization : Validate each step via LC-MS before proceeding.
- Moisture/Oxygen Control : Use Schlenk lines or gloveboxes for air-sensitive reactions (e.g., bromobenzothiazole formation).
- Catalyst Activation : Pre-dry catalysts like Pd/C under vacuum to prevent deactivation .
Advanced: How can researchers leverage structure-activity relationship (SAR) studies to mitigate toxicity risks while retaining efficacy?
Methodological Answer:
- Toxicophore Identification : Replace the bromo-benzothiazole group with less electrophilic substituents (e.g., methoxy) to reduce off-target binding.
- In Silico Toxicity Prediction : Tools like ProTox-II can flag hepatotoxic or mutagenic motifs.
- Metabolic Profiling : Use cytochrome P450 inhibition assays to assess drug-drug interaction risks .
Basic: What spectroscopic techniques are suitable for studying the compound’s interaction with biological targets (e.g., proteins)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) in real time.
- Fluorescence Quenching : Monitor tryptophan residue interactions in target proteins.
- NMR Titration : Detect chemical shift perturbations upon ligand binding .
Advanced: How can green chemistry principles be applied to minimize waste in large-scale synthesis?
Methodological Answer:
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative.
- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for easy recovery.
- Atom Economy : Redesign steps to avoid protective groups (e.g., direct amidation without Boc protection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
